2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol
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Overview
Description
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound with the molecular formula C19H17N5O. This compound is characterized by its quinazoline structure, which is a bicyclic system composed of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol typically involves the reaction of N-(4,6,8-trimethylquinazolin-2-yl)guanidine with isatoic anhydride. The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol
- (4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine
- 2-(4,7-Dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-ol
Uniqueness
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol stands out due to its unique substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amino substituent enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C19H17N5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N5O/c1-10-8-11(2)16-14(9-10)12(3)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-9H,1-3H3,(H2,20,21,22,23,24,25) |
InChI Key |
QRYUIEMLNQWQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C)C |
Origin of Product |
United States |
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